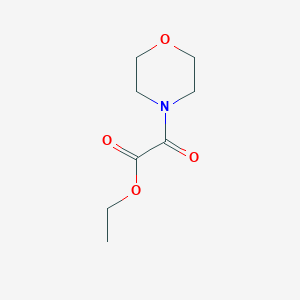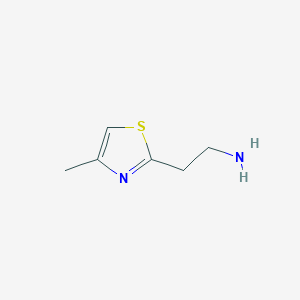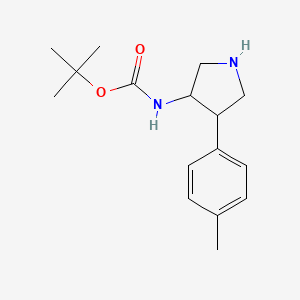![molecular formula C7H3F3N2OS B1307490 6-(Trifluorométhyl)imidazo[2,1-b]thiazole-5-carbaldéhyde CAS No. 564443-27-2](/img/structure/B1307490.png)
6-(Trifluorométhyl)imidazo[2,1-b]thiazole-5-carbaldéhyde
Vue d'ensemble
Description
The compound 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a derivative of the imidazo[2,1-b]thiazole class, which is known for its diverse pharmacological properties. The trifluoromethyl group attached to the imidazo[2,1-b]thiazole ring system is a common pharmacophore in medicinal chemistry due to its ability to modulate biological activity and improve metabolic stability .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives, including those with trifluoromethyl groups, can be achieved through various methods. One approach involves a catalyst and solvent-free synthesis via a three-component reaction between 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, aromatic aldehydes, and isocyanides, which is characterized by operational simplicity and good-to-excellent yields . Another method utilizes the Vilsmeier-Haack reagent to synthesize novel carbaldehyde derivatives, although the specific synthesis of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is not detailed .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives can be confirmed through various spectroscopic techniques such as 1H-NMR, 13C-NMR, and X-ray crystallography. For instance, the crystal structure of a substituted imidazo-thiadiazole-5-carbaldehyde was determined using single crystal X-ray diffraction, revealing intermolecular interactions and the planarity of the core structure . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Imidazo[2,1-b]thiazoles undergo electrophilic substitution reactions, with the position of substitution influenced by the nature of the substituents. For example, bromination occurs preferentially at position 5, even with substrates that have reactive 6-substituents . The presence of a trifluoromethyl group could potentially affect the reactivity and selectivity of such substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group can significantly affect the compound's electronic properties, as seen in the nonlinear optical (NLO) properties of a related compound . The crystal structure analysis provides insights into the intermolecular interactions that can influence the compound's solid-state properties .
Applications De Recherche Scientifique
Activation des récepteurs CAR
Le composé a été utilisé pour l'activation du récepteur androgène constitutif (CAR) de souris et d'humain, qui est important pour l'étude du métabolisme des médicaments et des processus de détoxification .
Test de cytotoxicité
Il a été testé pour sa cytotoxicité contre la lignée cellulaire rénale de singe vert africain adulte (VERO), ce qui est une procédure standard dans l'évaluation de la sécurité des composés .
Exploration du potentiel thérapeutique
Des articles de recherche suggèrent que les dérivés d'imidazothiazole, comme ce composé, sont explorés pour leur potentiel thérapeutique dans diverses maladies .
Mécanisme D'action
Target of Action
The primary target of the compound 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde interacts with its target, the CAR, by stimulating its nuclear translocation . This means that the compound helps to move the CAR from the cytoplasm of the cell into the nucleus, where it can regulate gene expression .
Biochemical Pathways
The activation and nuclear translocation of CAR by 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde affects various biochemical pathways. These pathways are primarily related to drug metabolism and transport . The downstream effects of these pathways can influence how the body processes and eliminates various substances .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties can impact the bioavailability of the compound, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde’s action are primarily related to its role in regulating gene expression. By stimulating the nuclear translocation of CAR, the compound can influence the expression of genes involved in drug metabolism and transport . This can have various effects on cellular function and physiology .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s action can be influenced by the specific cellular and tissue environment in which it is present .
Analyse Biochimique
Biochemical Properties
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent activity against certain bacterial and fungal strains, making it a potential candidate for antimicrobial applications . It interacts with enzymes involved in the electron transport chain, such as QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their function and disrupting essential biochemical pathways.
Cellular Effects
The effects of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the growth of cancer cells, such as HT-29, A-549, and MCF-7, by interfering with key signaling pathways that regulate cell proliferation and survival . Additionally, it can induce changes in gene expression profiles, leading to altered cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit the activity of QcrB by binding to its active site, which disrupts the electron transport chain and impairs cellular respiration in mycobacteria . Additionally, it can activate or inhibit other enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde can change over time. This compound is relatively stable under standard storage conditions, but its stability and activity can be influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that it can maintain its antimicrobial and anticancer activities over extended periods, although some degradation may occur under certain conditions. The temporal effects on cellular function can also vary, with initial exposure leading to rapid changes in cell signaling and metabolism, followed by more gradual adaptations over time.
Dosage Effects in Animal Models
The effects of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde in animal models are dose-dependent. At lower doses, this compound can effectively inhibit the growth of pathogenic microorganisms and cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, which can limit its therapeutic potential. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, and exceeding this threshold can lead to detrimental outcomes.
Metabolic Pathways
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular respiration and energy production . For instance, its inhibition of QcrB disrupts the electron transport chain, leading to reduced ATP production and altered metabolic states in affected cells.
Transport and Distribution
The transport and distribution of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, it can localize to various cellular compartments, where it exerts its biological effects. Its distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it interacts with components of the electron transport chain, or to the nucleus, where it can influence gene expression. The precise localization can determine the specific biochemical pathways and cellular processes that are affected by this compound.
Propriétés
IUPAC Name |
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2OS/c8-7(9,10)5-4(3-13)12-1-2-14-6(12)11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNYVYBQRNSEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396048 | |
| Record name | 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
564443-27-2 | |
| Record name | 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1307411.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1307420.png)
![Ethyl 2-[5,6-dimethyl-2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1307422.png)



![2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307431.png)
![7-(4-Fluorostyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1307433.png)
![Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-](/img/structure/B1307434.png)


